molecular formula C11H16ClNO2 B6258745 2-amino-5-phenylpentanoic acid hydrochloride CAS No. 1316742-07-0

2-amino-5-phenylpentanoic acid hydrochloride

Cat. No.: B6258745
CAS No.: 1316742-07-0
M. Wt: 229.7
InChI Key:
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Description

2-Amino-5-phenylpentanoic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is a derivative of amino acids and is characterized by the presence of both an amino group and a phenyl group attached to a pentanoic acid backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-phenylpentanoic acid hydrochloride typically involves the reaction of 5-phenylpentanoic acid with ammonia or an amine source under acidic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amino group. The hydrochloride salt is then formed by treating the resulting amino acid with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in this compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of phenylpentanoic ketones or aldehydes.

    Reduction: Formation of phenylpentanol or phenylpentylamine.

    Substitution: Formation of halogenated phenylpentanoic acids or other substituted derivatives.

Scientific Research Applications

2-Amino-5-phenylpentanoic acid hydrochloride is utilized in a wide range of scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-5-phenylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2-Amino-5-phenylpentanoic acid: The free acid form without the hydrochloride salt.

    5-Phenylpentanoic acid: Lacks the amino group, making it less reactive in certain biochemical assays.

    2-Amino-4-phenylbutanoic acid: Has a shorter carbon chain, affecting its chemical properties and reactivity.

Uniqueness: 2-Amino-5-phenylpentanoic acid hydrochloride is unique due to the presence of both an amino group and a phenyl group on a pentanoic acid backbone. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research.

Properties

CAS No.

1316742-07-0

Molecular Formula

C11H16ClNO2

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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